5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c16-14-8-7-13(22-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-23(18,20)21/h3-8H,1-2,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJVURBQMMGSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein that plays a crucial role in various cellular processes such as proliferation, differentiation, and cell survival.
Mode of Action
It’s likely that the compound binds to the active site of the kinase, potentially inhibiting its activity and thus affecting the downstream signaling pathways.
Biochemical Pathways
The compound’s interaction with MAPK10 can affect various biochemical pathways. MAPK10 is involved in the JNK signaling pathway, which plays a role in stress response, apoptosis, and inflammatory response. By inhibiting MAPK10, the compound could potentially modulate these pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its potential inhibitory effect on MAPK10, it could potentially modulate cellular responses to stress and inflammation.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target
Biological Activity
5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₉H₉BrN₂O₄S
- Molecular Weight : 308.15 g/mol
This compound features a furan ring, a bromine atom, and a dioxothiazinan moiety which may contribute to its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this compound. Notably, derivatives of furan and thiazine have shown significant activity against various cancer cell lines.
-
In Vitro Studies :
- Compounds similar to this compound exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- For instance, derivatives containing the thiazine structure demonstrated IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanisms of Action :
Other Pharmacological Activities
Beyond anticancer properties, the compound may exhibit other biological activities:
- Anti-inflammatory Effects : Some studies suggest that related compounds have been evaluated for their anti-inflammatory potential. For example, hydrazone derivatives derived from similar structures have shown promise in reducing inflammatory markers in vitro .
- Antimicrobial Activity : Preliminary investigations indicate that certain derivatives may possess antimicrobial properties; however, comprehensive studies are still required to establish efficacy and mechanism .
Case Studies and Research Findings
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Analysis
Target Compound
- Core Structure : Brominated furan carboxamide with a phenyl ring substituted by a 1,1-dioxothiazinan group.
- Key Features: The 1,1-dioxothiazinan group introduces a polar sulfone (-SO₂-) and tertiary amine, enhancing solubility and hydrogen-bonding capacity compared to non-sulfonated analogs. The bromine atom on the furan ring may contribute to halogen bonding in target interactions.
Analog Comparisons
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide (): The isopropyl group increases hydrophobicity (logP ~4.3), favoring membrane permeability but reducing aqueous solubility.
Piperazinyl-Chloro Derivative ():
- The piperazinyl-propargyl group introduces basicity (pKa ~8–10) and structural rigidity.
- Chlorine atom may direct substituent orientation in binding pockets.
Pyrrolidinylsulfonyl-Thiourea Derivative ():
- The thiourea moiety (-NHC(=S)NH-) offers strong hydrogen-bonding and metal-coordination capabilities.
- Sulfonamide group enhances solubility but may reduce blood-brain barrier penetration.
Thiazole-Thiophene Hybrid (): Thiophene and thiazole rings enable π-π stacking with aromatic residues in proteins.
Physicochemical and Bioactivity Implications
- Solubility : The target compound’s sulfone group likely improves aqueous solubility compared to hydrophobic analogs (e.g., isopropyl or bromophenyl derivatives).
- logP : Analogs with alkyl or aryl groups (e.g., isopropyl, bromophenyl) exhibit higher logP values (~4–5), whereas sulfone- and thiourea-containing derivatives (target, ) are more polar (logP ~2–3).
- Piperazinyl derivatives () are prevalent in CNS drugs due to their basicity and blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
